molecular formula C19H16N4O3 B11635760 8-methoxy-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

8-methoxy-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Katalognummer: B11635760
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: AXIVFNHKJQUCHG-UFFVCSGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE: is a complex organic compound with a unique structure that combines methoxyphenyl and pyrimidoindole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multi-step reactions. One common approach is the condensation of 4-methoxybenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization with a suitable indole derivative under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran or ethanol to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the Schiff base can produce secondary amines .

Wissenschaftliche Forschungsanwendungen

8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves interaction with specific molecular targets. It may inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions can lead to various biological effects, including apoptosis and inhibition of cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is unique due to its combination of methoxyphenyl and pyrimidoindole structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C19H16N4O3

Molekulargewicht

348.4 g/mol

IUPAC-Name

8-methoxy-3-[(E)-(4-methoxyphenyl)methylideneamino]-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C19H16N4O3/c1-25-13-5-3-12(4-6-13)10-21-23-11-20-17-15-9-14(26-2)7-8-16(15)22-18(17)19(23)24/h3-11,22H,1-2H3/b21-10+

InChI-Schlüssel

AXIVFNHKJQUCHG-UFFVCSGVSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)NC4=C3C=C(C=C4)OC

Kanonische SMILES

COC1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.